![molecular formula C21H24ClN5O2 B3015010 8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-23-0](/img/structure/B3015010.png)

8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

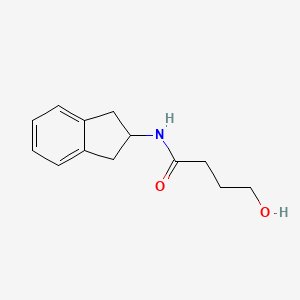

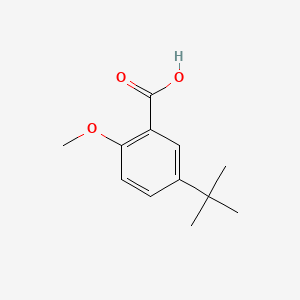

The compound is a derivative of imidazopurine, which is a type of purine. Purines are biologically significant and are found in many important biomolecules such as DNA, RNA, and ATP. The presence of the sec-butyl and chlorobenzyl groups suggest that this compound may have unique properties compared to other imidazopurines .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazopurine core followed by the addition of the sec-butyl and chlorobenzyl groups. This could potentially be achieved through a series of condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the imidazopurine core, with the sec-butyl and chlorobenzyl groups attached at the 8 and 3 positions, respectively .Chemical Reactions Analysis

As a purine derivative, this compound could potentially participate in a variety of chemical reactions. The reactivity of the compound would likely be influenced by the sec-butyl and chlorobenzyl groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sec-butyl and chlorobenzyl groups could potentially affect its solubility, stability, and reactivity .Scientific Research Applications

Chemical Synthesis and Structural Studies

Research has delved into the synthesis of various purine analogues and their structural analysis, aiming to explore their potential applications in scientific research. For instance, the synthesis of imidazo[1,2-a]-s-triazine nucleosides and the corresponding nucleotide derivatives has been explored, showcasing the chemical versatility of purine analogues. This foundational work sets the stage for further exploration of compounds such as 8-(sec-butyl)-3-(2-chlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in various scientific domains (Kim et al., 1978).

Receptor Binding and Pharmacological Potential

A significant area of research involves investigating the receptor binding properties and pharmacological potential of purine derivatives. Studies have been conducted to evaluate the affinity of purine analogues for serotonin receptors and their inhibitory activity against phosphodiesterases, highlighting their potential as therapeutic agents. This research contributes to understanding the biological interactions and potential therapeutic applications of purine derivatives, including this compound (Zagórska et al., 2016).

Antagonistic Activity and SAR Studies

Further research has delved into the structure-activity relationship (SAR) studies of purine analogues, particularly focusing on their antagonistic activities against specific receptors such as the A3 adenosine receptor. These studies aim to optimize the potency and hydrophilicity of purine derivatives, contributing valuable insights into the design of more effective pharmaceutical compounds (Baraldi et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-butan-2-yl-2-[(2-chlorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O2/c1-6-12(2)26-13(3)14(4)27-17-18(23-20(26)27)24(5)21(29)25(19(17)28)11-15-9-7-8-10-16(15)22/h7-10,12H,6,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIPCJNOZJFGINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4Cl)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(3-Methylphenyl)azepan-1-yl]prop-2-en-1-one](/img/structure/B3014927.png)

![2-(furan-2-yl)-5-(2-oxo-2-phenylethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3014931.png)

![N-(2-fluorophenyl)-2-[(2-phenyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B3014935.png)

![3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B3014943.png)

![N-benzyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![Sodium;(1R,2S)-2-[(2,4-difluorophenyl)carbamoyl]cyclohexane-1-carboxylate](/img/structure/B3014945.png)